Cas no 79239-19-3 (Cefazolin delta-2-methyl ester)
79239-19-3 structure
Product Name:Cefazolin delta-2-methyl ester
CAS No:79239-19-3
MF:C16H18N8O3S3
MW:466.560917377472
CID:564275
Update Time:2023-08-02
Cefazolin delta-2-methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-,methyl ester, (6R-trans)- (9CI)
- cefazolin delta-2-methyl ester
- Methyl 3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((1H-tetrazol-1-ylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-one-2-carboxylate (6R-trans)-
- 5-Thia-1-azabicyclo(4.2.0)oct-2-one-2-carboxylic acid, 3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((1H-tetrazol-1-ylacetyl)amino)-, methyl ester, (6R-trans)-
- Cefazolin delta-2-methyl ester
-
- Inchi: 1S/C16H18N8O3S3/c1-8-12(18-11(25)4-23-7-17-21-22-23)14-24(8)13(15(26)27-3)10(5-28-14)6-29-16-20-19-9(2)30-16/h7,12,14H,1,4-6H2,2-3H3,(H,18,25)/t12-,14-/m1/s1
- InChI Key: AODDZVXSRQMZGM-TZMCWYRMSA-N
- SMILES: S1CC(CSC2=NN=C(C)S2)=C(C(=O)OC)N2C(=C)[C@H]([C@@H]12)NC(CN1C=NN=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 753
- Topological Polar Surface Area: 207
Cefazolin delta-2-methyl ester Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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